Cas no 31784-70-0 (thiazolo[5,4-b]pyridin-2-amine)
![thiazolo[5,4-b]pyridin-2-amine structure](https://ja.kuujia.com/scimg/cas/31784-70-0x500.png)
thiazolo[5,4-b]pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Aminothiazolo[5,4-b]pyridine
- [1,3]thiazolo[5,4-b]pyridin-2-amine
- THIAZOLO[5,4-B]PYRIDIN-2-AMINE
- 2-thiazolo[5,4-b]pyridinamine
- Thiazolo[5,4-b]pyridin-2-ylamin
- thiazolo[5,4-b]pyridin-2-ylamine
- (Thiazolo[5,4-b]pyridin-2-yl)amine
- AB04928
- 2-aminothiazolo[5,4-b]pyridine, AldrichCPR
- SY101343
- thiazolo[5,4-b]pyridin-2-yl-amine
- thiazolo[5,4-b]-pyridin-2-yl-amine
- MFCD00219102
- BBL021810
- AS-35836
- Z1198152308
- STK894527
- EN300-188551
- [1,3]Thiazolo[5,4-b]pyridin-2-amine #
- CCG-321788
- AC-9149
- SCHEMBL137507
- AKOS005144486
- CS-0054540
- DTXSID60343763
- 2-Aminothiazolo(5,4-b)pyridine
- 31784-70-0
- thiazolo[5,4-b]pyridin-2-amine
-
- MDL: MFCD00219102
- インチ: InChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
- InChIKey: OGWPHTRWLWDCOC-UHFFFAOYSA-N
- SMILES: NC1=NC2=CC=CN=C2S1
計算された属性
- 精确分子量: 151.02000
- 同位素质量: 151.02041835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 80Ų
じっけんとくせい
- Color/Form: Yellow to Brown Solid
- 密度みつど: 1.485±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 252-254 ºC (ethanol )
- Solubility: 微溶性(3.5 g/l)(25ºC)、
- PSA: 80.04000
- LogP: 1.85470
thiazolo[5,4-b]pyridin-2-amine Security Information
- Signal Word:Danger
- 危害声明: H301;H319
- Warning Statement: P301+P310;P305+P351+P338
- 危険カテゴリコード: 36
- セキュリティの説明: 26
- 储存条件:Room temperature
thiazolo[5,4-b]pyridin-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
thiazolo[5,4-b]pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49330-1g |
Thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 1g |
¥485.0 | 2024-07-18 | |
Ambeed | A676140-1g |
Thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 1g |
$50.0 | 2025-02-21 | |
Enamine | EN300-188551-0.1g |
[1,3]thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-188551-10.0g |
[1,3]thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 10g |
$217.0 | 2023-05-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1289-25g |
thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 25g |
$653 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB787-50mg |
thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 50mg |
142.0CNY | 2021-08-04 | |
abcr | AB283220-1 g |
Thiazolo[5,4-b]pyridin-2-ylamine; 97% |
31784-70-0 | 1g |
€292.50 | 2023-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49330-250mg |
Thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 250mg |
¥201.0 | 2024-07-18 | |
Enamine | EN300-188551-0.25g |
[1,3]thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 95% | 0.25g |
$26.0 | 2023-09-18 | |
Chemenu | CM170490-5g |
Thiazolo[5,4-b]pyridin-2-amine |
31784-70-0 | 97% | 5g |
$*** | 2023-03-30 |
thiazolo[5,4-b]pyridin-2-amine 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
thiazolo[5,4-b]pyridin-2-amineに関する追加情報
Recent Advances in Thiazolo[5,4-b]pyridin-2-amine (CAS: 31784-70-0) Research: A Comprehensive Review
Thiazolo[5,4-b]pyridin-2-amine (CAS: 31784-70-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an up-to-date overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activities, and potential clinical applications. The compound's unique structural features, including the fused thiazole and pyridine rings, contribute to its diverse interactions with biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the role of thiazolo[5,4-b]pyridin-2-amine as a key scaffold in medicinal chemistry. Researchers have explored its efficacy as a kinase inhibitor, particularly in targeting cancer-related pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported IC50 values in the nanomolar range, suggesting high specificity and potential for further optimization.
In addition to its anticancer properties, thiazolo[5,4-b]pyridin-2-amine has shown promise in the treatment of infectious diseases. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the compound's antimicrobial activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This finding opens new avenues for addressing the global challenge of antibiotic resistance.
The synthesis and structural modification of thiazolo[5,4-b]pyridin-2-amine have also been areas of active research. Advanced synthetic methodologies, such as microwave-assisted reactions and flow chemistry, have been employed to improve yield and purity. A 2024 study in Organic Process Research & Development reported a novel, scalable synthesis route for this compound with significantly reduced environmental impact, aligning with the principles of green chemistry. These developments are crucial for facilitating large-scale production and further pharmacological evaluation.
Looking ahead, the potential applications of thiazolo[5,4-b]pyridin-2-amine extend beyond traditional small-molecule therapeutics. Recent preclinical studies have explored its use in targeted drug delivery systems and as a fluorescent probe for cellular imaging. These multidisciplinary applications underscore the compound's versatility and highlight the need for continued research into its pharmacological profile and safety characteristics. As the scientific community gains deeper insights into the structure-activity relationships of this scaffold, we anticipate the emergence of novel derivatives with enhanced therapeutic properties.
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